2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to an ethylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,4-difluoroacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl ethylamines .
Scientific Research Applications
2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino}ethan-1-ol .
- 2-(2-{[1-(3,4-difluorophenyl)ethyl]amino}ethoxy)ethan-1-ol .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of the difluorophenyl group and the ethylaminoethanol moiety.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[1-(2,4-difluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13-4-5-14)9-3-2-8(11)6-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
IJLBAROWDFAKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NCCO |
Origin of Product |
United States |
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